molecular formula C4H7ClO2<br>CH3(CH2)2OCOCl<br>C4H7ClO2 B048039 Propyl chloroformate CAS No. 109-61-5

Propyl chloroformate

Cat. No. B048039
CAS RN: 109-61-5
M. Wt: 122.55 g/mol
InChI Key: QQKDTTWZXHEGAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Propyl chloroformate can be synthesized through various methods, including the radical-initiated reduction of chloroformates to alkanes by tri-n-propylsilane. This process involves the reaction of alcohol with phosgene to produce chloroformates, which are then reduced to the corresponding alkane in the presence of tri-n-propylsilane and an initiator like t-butyl peroxide at high temperatures (Jackson & Malek, 1977).

Molecular Structure Analysis

The molecular structure of propyl chloroformate and its interactions have been studied using techniques like crystallography. For instance, in a study involving n-Propyl gallate and chloroform, the interaction between propyl gallate molecules and chloroform was observed, showcasing the importance of understanding solvent interactions in the crystallization and molecular packing processes (Iwata et al., 2005).

Chemical Reactions and Properties

Propyl chloroformate participates in various chemical reactions, including aminocarbonylations, where it can act as a precursor for carbon monoxide generation in palladium-catalyzed reactions (Gockel & Hull, 2015). Its reactivity with primary alkyl alcohols to synthesize chloroformates in situ, which can subsequently be converted to carbonates and carbamates, is another example of its versatile chemical properties (Liang et al., 2020).

Scientific Research Applications

  • Functionalization of Carbon Nanotubes : It is used for sidewall functionalization of single-walled carbon nanotubes, enhancing their solubility in organic solvents and aiding in structural identification (Tagmatarchis et al., 2002).

  • Derivatization of Metabolites : Propyl chloroformate plays a role in the derivatization of metabolites that contain amino and/or carboxyl groups, which is important for comprehensive analysis of non-amino organic acids and amino acids (Luan et al., 2017).

  • Determination in Water Samples : It is utilized in a rapid and straightforward solid-phase microextraction-gas chromatography-triple quadrupole mass spectrometry protocol for determining hydrazine in drinking water samples (Gionfriddo et al., 2014).

  • Amino Acid Analysis with LC-MS/MS : The reagent is ideal for analyzing amino acids using liquid chromatography tandem mass spectrometry, as demonstrated in studies of rat brain microdialysis samples (Uutela et al., 2009).

  • Extraction and Quantification in Urine Samples : Propyl chloroformate is effective for extracting and quantifying benzoylecgonine and cocaine in urine samples (Chericoni et al., 2015).

  • Forensic Analyses of THC Derivatives : It offers a novel method for aqueous derivatization of THC, OH-THC, and THC-COOH in human blood and urine samples, streamlining routine forensic analyses (Stefanelli et al., 2018).

  • Introduction of Protective Groups : Propyl chloroformate can introduce propargyloxycarbonyl and propargyl groups, serving as protective groups for amino, hydroxy, and carboxy functions (Fukase et al., 1999).

  • Development of Molecular Descriptors : It's used in developing new molecular descriptors for n-propyl chloroformate-derived amino acid analogues, applicable in quantitative structure-retention relationships in gas and liquid chromatography systems (Kritikos et al., 2019).

Safety And Hazards

Propyl chloroformate is highly flammable and may be ignited by heat, sparks, or flames . It is very toxic by ingestion, inhalation, or skin absorption, and it causes severe skin burns and eye damage . It is also corrosive and poses a poison inhalation hazard .

properties

IUPAC Name

propyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2/c1-2-3-7-4(5)6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKDTTWZXHEGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2, Array
Record name N-PROPYL CHLOROFORMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5157
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-PROPYL CHLOROFORMATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1595
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042342
Record name Propyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

N-propyl chloroformate appears as a colorless liquid. May be decomposed by water. Severely irritates skin and eyes. Very toxic by ingestion, inhalation or skin absorption. Denser than water and vapors heavier than air. Flash point 50 °F. Used to make other chemicals., Colorless liquid; Gradually decomposed by water; [Merck Index] Reacts with water evolving heat and hydrochloric acid; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR.
Record name N-PROPYL CHLOROFORMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5157
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Propyl chloroformate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4342
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name n-PROPYL CHLOROFORMATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1595
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

237 to 241 °F at 760 mmHg (EPA, 1998), 112.4 °C, 115 °C
Record name N-PROPYL CHLOROFORMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5157
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-PROPYL CHLOROFORMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5392
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name n-PROPYL CHLOROFORMATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1595
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

-58 °F (EPA, 1998), -50 °C (-58 °F), 26 °C c.c.
Record name N-PROPYL CHLOROFORMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5157
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-PROPYL CHLOROFORMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5392
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name n-PROPYL CHLOROFORMATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1595
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

MISCIBLE WITH BENZENE, CHLOROFORM, ETHER, Insoluble in water, Solubility in water: reaction
Record name N-PROPYL CHLOROFORMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5392
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name n-PROPYL CHLOROFORMATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1595
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.09 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.091 AT 20 °C/4 °C, 1.09 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.06
Record name N-PROPYL CHLOROFORMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5157
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-PROPYL CHLOROFORMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5392
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name n-PROPYL CHLOROFORMATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1595
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

4.2 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.2 (AIR= 1), Relative vapor density (air = 1): 4.23
Record name N-PROPYL CHLOROFORMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5157
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-PROPYL CHLOROFORMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5392
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name n-PROPYL CHLOROFORMATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1595
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

20.0 [mmHg], 20 mm Hg @ 25.3 °C, Vapor pressure, kPa at 20 °C: 2.6
Record name n-Propyl chloroformate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4342
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name N-PROPYL CHLOROFORMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5392
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name n-PROPYL CHLOROFORMATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1595
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Impurities

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /chloroformic esters/
Record name N-PROPYL CHLOROFORMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5392
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Propyl chloroformate

Color/Form

COLORLESS LIQUID

CAS RN

109-61-5
Record name N-PROPYL CHLOROFORMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5157
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propyl chloroformate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-Propyl chloroformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl chloroformate
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/propyl-chloroformate-results-aegl-program
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Carbonochloridic acid, propyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propyl chloroformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.353
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPYL CHLOROFORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5Y2T003JU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-PROPYL CHLOROFORMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5392
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name n-PROPYL CHLOROFORMATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1595
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propyl chloroformate
Reactant of Route 2
Reactant of Route 2
Propyl chloroformate
Reactant of Route 3
Reactant of Route 3
Propyl chloroformate
Reactant of Route 4
Propyl chloroformate
Reactant of Route 5
Reactant of Route 5
Propyl chloroformate
Reactant of Route 6
Propyl chloroformate

Citations

For This Compound
1,290
Citations
JB Kyong, H Won, DN Kevill - International Journal of Molecular Sciences, 2005 - mdpi.com
… In the present study, we look at the solvolyses of n-propyl chloroformate in the usual variety of pure and binary solvents. This allows both a comparison with the solvolyses of the …
Number of citations: 46 www.mdpi.com
M KROGH… - Applications of Solid …, 2007 - books.google.com
In forensic toxicology and doping control, urine is routinely screened for drugs containing an amine function. Stimulants such as the amphetamines and the methylenedioxylated …
Number of citations: 0 books.google.com
K Dettmer, AP Stevens, SR Fagerer, H Kaspar… - Amino acid analysis …, 2012 - Springer
… Here, we use propyl chloroformate/propanol derivatization, which is completely automated and requires low sample volumes in the range of 20–50 μl (9). The method is based in part …
Number of citations: 46 link.springer.com
N Kritikos, A Tsantili-Kakoulidou, YL Loukas… - … of Chromatography A, 2015 - Elsevier
In the current study, quantitative structure-retention relationships (QSRR) were constructed based on data obtained by a LC–(ESI)-QTOF-MS/MS method for the determination of amino …
Number of citations: 21 www.sciencedirect.com
T Mink, A Voorhaar, R Stoel, M de Puit - Science & justice, 2013 - Elsevier
… Nine amino acids were derivatized successfully using propyl chloroformate, forming the expected N-propoxycarbonyl propyl esters. Arginine was not derivatized at all by PCF, most …
Number of citations: 24 www.sciencedirect.com
M Esterhuizen-Londt, S Downing, TG Downing - Water Sa, 2011 - ajol.info
… We report improved sensitivity of detection using propyl chloroformate derivatisation, liquid chromatographic (LC) separation, and single quadrupole mass spectrometry (MS) detection. …
Number of citations: 44 www.ajol.info
A Dasgupta, AP Hart - Journal of forensic sciences, 1997 - astm.org
… after derivatization with propyl chloroformate showed a base … , after derivatization with propyl chloroformate. Using chemical … electron impact and propyl chloroformate derivatization, …
Number of citations: 22 www.astm.org
RH Davies, A Finch, K Salem - Thermochimica acta, 1990 - Elsevier
… Using recently published [3] values of standard enthalpies of formation of liquid n-propyl chloroformate and liquid benzylchloformate, - 524.396 + 0.767 kJ mol-’ and - 375.144 + 1.09 kJ …
Number of citations: 3 www.sciencedirect.com
MJ D'Souza, DN Reed, KJ Erdman, JB Kyong… - International Journal of …, 2009 - mdpi.com
Specific rates of solvolysis at 25 C for isopropyl chloroformate (1) in 24 solvents of widely varying nucleophilicity and ionizing power, plus literature values for studies in water and formic …
Number of citations: 26 www.mdpi.com
MJ D'Souza, SE Carter, DN Kevill - International Journal of Molecular …, 2011 - mdpi.com
… Linear free energy relationship (LFER) comparison of the specific rates of solvolysis of 1 with those for phenyl chloroformate and those for n-propyl chloroformate are helpful in the …
Number of citations: 18 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.